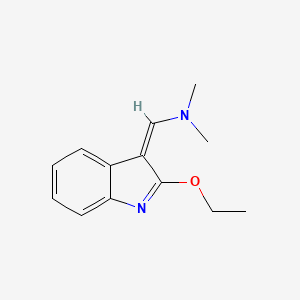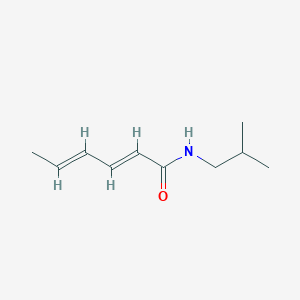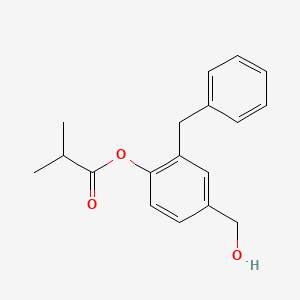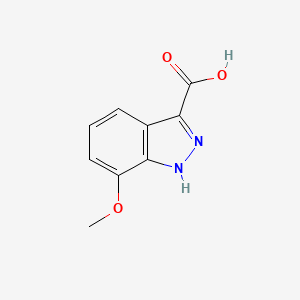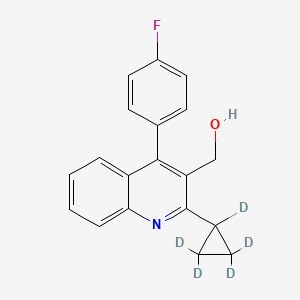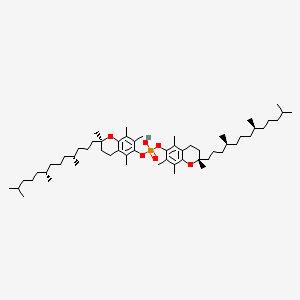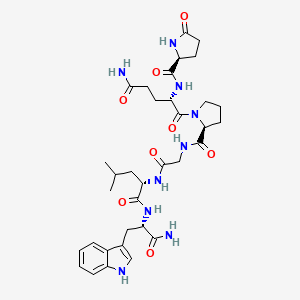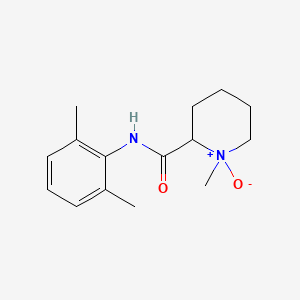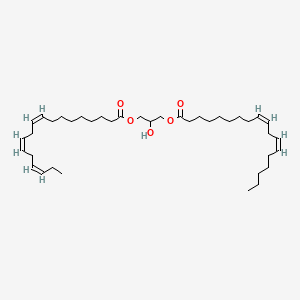![molecular formula C24H24F2N4O6S B586089 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole CAS No. 957470-59-6](/img/structure/B586089.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole” is an impurity of Pantoprazole . Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .
Synthesis Analysis
The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane . A cost-effective, scalable, and environmentally benign process has been reported for the synthesis of pantoprazole sodium sesquihydrate . At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .Molecular Structure Analysis
The molecular formula of “N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole” is C24H24F2N4O6S . The molecular weight is 534.53 .Physical And Chemical Properties Analysis
“N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide” is a white to off-white solid . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Chemical Properties and Control Methods
Pantoprazole, structurally sodium 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate, is readily soluble in water and ethyl alcohol. Its identification and assay involve infrared absorption spectrophotometry, titration in a non-aqueous medium, permanganatometry, spectrophotometry, and high-performance liquid chromatography (HPLC). The substance's instability necessitates careful consideration in the choice of excipients for dosage form development, with HPLC being the preferred method for analyzing pantoprazole preparations due to its ability to determine the substance in the presence of other compounds (Shelekhova et al., 2020).
Therapeutic Use in Acid-Related Disorders
Pantoprazole is an irreversible proton pump inhibitor effective in reducing gastric acid secretion. Its efficacy has been demonstrated in controlled clinical trials for the treatment of acute peptic ulcer and reflux oesophagitis, showing superiority to ranitidine and equivalence to omeprazole. Pantoprazole's ability to heal gastric and duodenal ulcers faster than ranitidine, and at similar rates to omeprazole, alongside its effectiveness in relieving symptoms of heartburn and acid regurgitation, underlines its significant role in managing acid-related disorders (Fitton & Wiseman, 1996).
Pharmacokinetic Drug Interaction Profiles
Proton pump inhibitors, including pantoprazole, are extensively used in treating gastric acid-related disorders. Understanding their drug–drug interaction profiles is crucial due to the potential for clinically significant interactions in patients receiving concomitant medications. Studies indicate that pantoprazole sodium has a lower potential for interactions with other medications compared to other proton pump inhibitors, highlighting its advantageous profile in managing gastric acid-related disorders while minimizing the risk of drug interactions (Wedemeyer & Blume, 2014).
Mecanismo De Acción
Target of Action
The primary target of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is the proton pump . This proton pump, also known as the (H+, K+)-ATPase enzyme system , is located at the secretory surface of the gastric parietal cell . It plays a crucial role in the final step of gastric acid production .
Mode of Action
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole, a proton pump inhibitor, suppresses the final step in gastric acid production by covalently binding to the (H+, K+)-ATPase enzyme system . This binding inhibits the function of the proton pump, reducing the production of gastric acid .
Biochemical Pathways
By inhibiting the proton pump, N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole affects the biochemical pathway of gastric acid production . The reduction in gastric acid production leads to an increase in gastric pH, alleviating symptoms associated with conditions like erosive esophagitis and other conditions involving excess stomach acid .
Pharmacokinetics
The pharmacokinetics of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole are such that its peak serum concentration (Cmax) and area under the serum concentration-time curve (AUC) increase in a manner proportional to intravenous doses from 10 mg to 80 mg .
Result of Action
The result of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole’s action is the reduction of gastric acid production . This leads to the alleviation of symptoms associated with conditions like erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid .
Action Environment
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a benzimidazole derivative, activated in an acidic environment . This means that the efficacy of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole can be influenced by the pH level of the stomach. It is most effective in an acidic environment, which is where it is activated and can exert its inhibitory effect on the proton pump .
Propiedades
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNKFVSAFVWDEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

